Dimethoxy strychnine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxy strychnine is a derivative of strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is characterized by the presence of two methoxy groups attached to the strychnine molecule. This compound retains the core structure of strychnine but exhibits distinct chemical and biological properties due to the methoxy substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethoxy strychnine typically involves the introduction of methoxy groups to the strychnine molecule. One common method is the methylation of hydroxyl groups present in strychnine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of strychnine from the seeds of Strychnos nux-vomica, followed by its methylation using industrial-grade reagents. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethoxy strychnine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present) can lead to the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethoxy strychnine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of methoxy-substituted alkaloids.
Biology: Investigated for its potential effects on neurotransmitter receptors and ion channels.
Medicine: Explored for its potential therapeutic effects, although its toxicity limits clinical applications.
Industry: Used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
Dimethoxy strychnine exerts its effects primarily by acting as an antagonist of glycine and acetylcholine receptors. It binds to these receptors, inhibiting their normal function and leading to increased neuronal excitability. This mechanism is similar to that of strychnine, but the presence of methoxy groups may alter its binding affinity and specificity.
Comparison with Similar Compounds
Strychnine: The parent compound, known for its potent neurotoxic effects.
Brucine: Another alkaloid found in Strychnos nux-vomica, with similar but less potent effects compared to strychnine.
10,11-Dimethoxystrychnine: A closely related compound with methoxy groups at different positions.
Uniqueness: Dimethoxy strychnine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These substitutions can lead to differences in toxicity, receptor binding, and overall pharmacological profile compared to other similar compounds.
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKTZKIUPZVBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859344 |
Source
|
Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1358802-83-1 |
Source
|
Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.